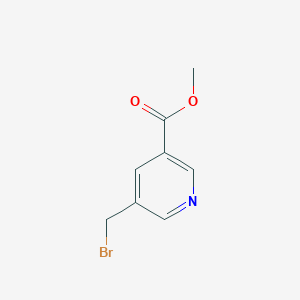
Methyl 5-(bromomethyl)nicotinate
Vue d'ensemble
Description
“Methyl 5-(bromomethyl)nicotinate” is a chemical compound with the molecular formula C8H7Br2NO2 . It is also known by other synonyms such as “METHYL 5-BROMO-2-(BROMOMETHYL)NICOTINATE” and "METHYL 5-BROMO-2-(BROMOMETHYL)PYRIDINE-3-CARBOXYLATE" .
Synthesis Analysis
The synthesis of “Methyl 5-(bromomethyl)nicotinate” involves the use of methyl 5-methylnicotinate, N-Bromosuccinimide (NBS), and dibenzoyl peroxide in carbon tetrachloride. The reaction is refluxed for 3 hours, then cooled to room temperature to yield the compound .Molecular Structure Analysis
The molecular structure of “Methyl 5-(bromomethyl)nicotinate” is represented by the InChI string:InChI=1S/C8H7Br2NO2/c1-13-8(12)6-2-5(10)4-11-7(6)3-9/h2,4H,3H2,1H3 . The Canonical SMILES representation is COC(=O)C1=C(N=CC(=C1)Br)CBr . Physical And Chemical Properties Analysis
“Methyl 5-(bromomethyl)nicotinate” has a molecular weight of 308.95 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . The Exact Mass is 308.88230 g/mol .Applications De Recherche Scientifique
Application 1: Enhancing Peripheral Blood Collection
- Summary of the Application : Methyl nicotinate solution has been found to enhance peripheral blood collection. This is particularly useful for patients who have a phobia of venous blood collection or are unable to provide venous blood samples .
- Methods of Application or Experimental Procedures : The study involved the collection of experimental blood specimens from earlobes treated with different concentrations of methyl nicotinate solution. The control group consisted of blood specimens collected from untreated earlobes .
- Results or Outcomes : The blood flow in the earlobe was significantly increased after methyl nicotinate solution stimulation, especially when the methyl nicotinate solution concentration was greater than 10 −4 mol/L. There were no significant changes in the proportions of white blood cells, red blood cells, platelets, neutrophils, eosinophils, basophils, monocytes, or lymphocytes in the peripheral blood obtained from earlobes treated with methyl nicotinate solution. The proportion of T lymphocytes increased in the experimental group, but this difference was not significant .
Application 2: Treatment of Muscle and Joint Pain
- Summary of the Application : Methyl nicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . It is also used for veterinary purposes to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .
- Methods of Application or Experimental Procedures : Methyl nicotinate is applied topically to the affected area. The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .
- Results or Outcomes : Following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induced vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . During tissue penetration at the dermis, methyl nicotinate is hydrolyzed to nicotinic acid . In human volunteers, topical administration of methyl nicotinate caused vasodilation-induced generalized cutaneous erythema .
Safety And Hazards
“Methyl 5-(bromomethyl)nicotinate” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
methyl 5-(bromomethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZXIAKNBQNDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565663 | |
| Record name | Methyl 5-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(bromomethyl)nicotinate | |
CAS RN |
877624-38-9 | |
| Record name | Methyl 5-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



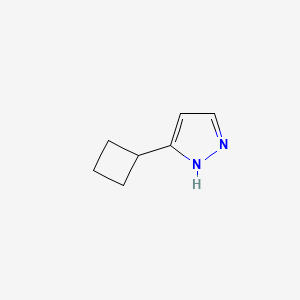
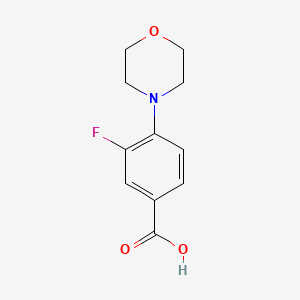
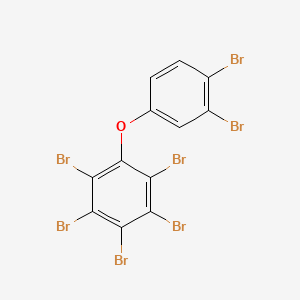
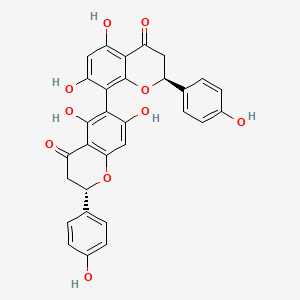
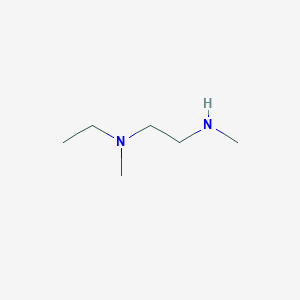
![2-[(Pyridin-2-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1354844.png)
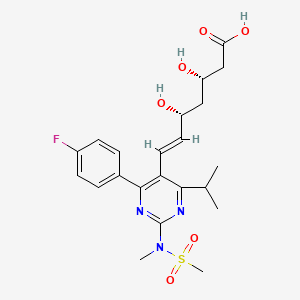
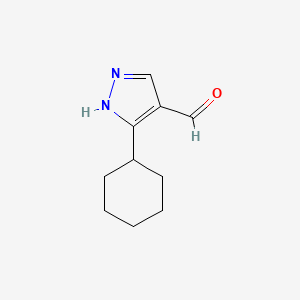
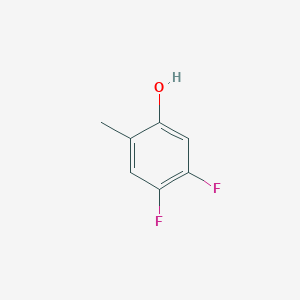
![[4,4'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1354859.png)
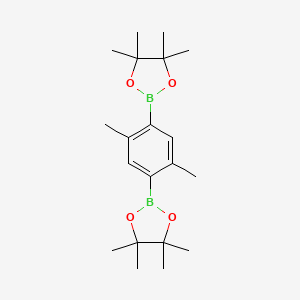
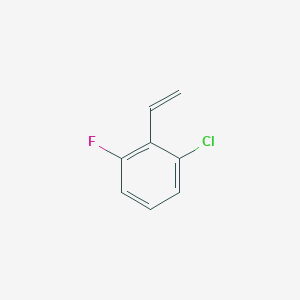
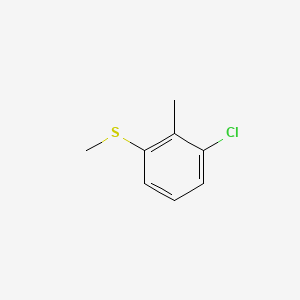
![Spiro[cyclopropane-1,3'-indoline]](/img/structure/B1354872.png)